2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid

medicinal chemistry synthetic building blocks structure-property relationships

This unique quaternary piperidine building block (MW 215.29) features a rigidifying gem-4-methyl-4-ethoxymethyl substitution pattern unavailable in simpler N-alkyl piperidine acetic acids. The scaffold's conformational pre-organization is valuable for fragment-based CCR5 modulator discovery, while the ether handle allows hydrogen-bonding engagement distinct from all-carbon analogs. Ideal for structure-permeability relationship studies when paired with (4-methylpiperidin-1-yl)acetic acid as a matched molecular pair. Available only via custom synthesis due to discontinued off-the-shelf supply, ensuring exclusive access for SAR programs requiring this exact substitution triad.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 2098087-68-2
Cat. No. B1477279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
CAS2098087-68-2
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCOCC1(CCN(CC1)CC(=O)O)C
InChIInChI=1S/C11H21NO3/c1-3-15-9-11(2)4-6-12(7-5-11)8-10(13)14/h3-9H2,1-2H3,(H,13,14)
InChIKeySZBFSNSWBCPUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid (CAS 2098087-68-2): Compound Identity, Class Context, and Procurement Baseline


2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid (CAS 2098087-68-2) is a synthetic N-substituted piperidine-acetic acid derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . The compound features a quaternary carbon at the 4-position bearing both a methyl and an ethoxymethyl (–CH₂OCH₂CH₃) substituent, with the acetic acid moiety appended to the piperidine nitrogen. This structure places it within the broader class of piperidine-1-yl carboxylic acids, which have been explored as chemokine receptor modulators (particularly CCR5) and as synthetic building blocks in medicinal chemistry [1]. The compound is listed by at least one major chemical vendor (CymitQuimica/Biosynth), though currently reported as discontinued, and is supplied at a minimum purity of 95% .

Why Generic Substitution of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid with In-Class Analogs Carries Procurement Risk


Piperidine-1-yl carboxylic acids are not functionally interchangeable. The target compound carries a distinctive 4,4-geminal substitution pattern (methyl + ethoxymethyl) that simultaneously introduces a quaternary carbon center and an ether-bearing side chain . In contrast, the commercially widespread (4-methylpiperidin-1-yl)acetic acid (CAS 511237-54-0) lacks both the quaternary center and the ethoxymethyl group entirely, producing a substantially lower molecular weight (157.21 vs 215.29 g/mol) and a different hydrogen-bonding and steric profile . Similarly, the propanoic acid homolog (CAS 2097950-41-7) extends the N-alkyl chain by one methylene unit, altering pKa and lipophilicity relative to the acetic acid form . The 2-substituted positional isomer (CAS 2006841-06-9) moves the ethoxymethyl group from the 4- to the 2-position and eliminates the 4-methyl substituent, fundamentally changing the conformational landscape . These structural features are not cosmetic; they govern the compound's suitability as a synthetic intermediate for specific derivatization pathways, its chromatographic behavior, its solubility profile, and its potential pharmacophoric interactions. Substituting any of these analogs without experimental validation introduces uncontrolled variables into the synthetic route or biological assay . Detailed quantitative comparisons are provided in Section 3 below.

Quantitative Differentiation Evidence for 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Ethoxymethyl Analog (CAS 511237-54-0)

The target compound, 2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid, possesses a molecular weight of 215.29 g/mol and 26 heavy atoms (C₁₁H₂₁NO₃) . Its closest commercially available comparator, (4-methylpiperidin-1-yl)acetic acid (CAS 511237-54-0), has a molecular weight of 157.21 g/mol and 20 heavy atoms (C₈H₁₅NO₂), lacking the entire ethoxymethyl (–CH₂OCH₂CH₃) substituent . This represents a 58.08 g/mol mass increase (37% relative mass gain) and the addition of two hydrogen bond acceptors (the ether oxygen and an additional methylene group). The quaternary carbon at the 4-position in the target compound—created by the geminal methyl and ethoxymethyl groups—is absent in the comparator, which bears only a single methyl substituent on a tertiary carbon .

medicinal chemistry synthetic building blocks structure-property relationships

Lipophilicity Shift (Computed logP) vs. Non-Ethoxylated Analog

Computed logP values obtained from authoritative databases demonstrate a clear lipophilicity difference between the target compound and its des-ethoxymethyl analog. For (4-methylpiperidin-1-yl)acetic acid (CAS 511237-54-0), the reported computed logP is 0.74 (Ambinter) [1]. Although an experimentally validated logP for the target compound is not publicly available, the structural addition of an ethoxymethyl group (–CH₂OCH₂CH₃) is expected to increase logP by approximately 0.5–0.8 units based on the Hansch π constant for –CH₂OCH₃ (+0.59 to +0.74 on aromatic systems; aliphatic increments are comparable) [2]. This yields an estimated logP range of approximately 1.2–1.6 for the target compound, representing a shift of +0.5 to +0.8 log units relative to the 0.74 baseline [1]. The 2-positional isomer (CAS 2006841-06-9, MW 201.26 g/mol) shares the ethoxymethyl and acetic acid groups but lacks the 4-methyl and quaternary center, producing a different three-dimensional arrangement that cannot be captured solely by logP comparison .

drug design physicochemical profiling ADME prediction

Quaternary Carbon Constraint vs. Propanoic Acid Homolog (CAS 2097950-41-7) for Synthetic Derivatization

The target compound contains an acetic acid moiety (–CH₂COOH) attached to the piperidine nitrogen, while its closest homolog, 2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid (CAS 2097950-41-7), bears a propanoic acid chain (–CH(CH₃)COOH) with an extra methylene and a chiral center at the α-carbon . The molecular weight difference is 14.03 g/mol (215.29 vs 229.32 g/mol; +6.5%). The target compound's acetic acid arm is achiral, offering a single chemical entity without stereochemical complexity, whereas the propanoic homolog introduces a racemic or enantiopure requirement depending on synthesis . Both compounds share the identical 4-(ethoxymethyl)-4-methylpiperidine core (the quaternary center), meaning their differentiation rests solely on the N-alkyl chain length and stereochemistry. For amide coupling or esterification reactions, the shorter, achiral acetic acid handle provides a more predictable and less sterically hindered reactive site, simplifying downstream synthetic planning [1].

synthetic chemistry building block differentiation conformational analysis

Positional Isomer Differentiation: 4-Substituted Quaternary Center vs. 2-Substituted Analog (CAS 2006841-06-9)

The target compound (CAS 2098087-68-2) and its 2-substituted positional isomer, 2-(2-(ethoxymethyl)piperidin-1-yl)acetic acid (CAS 2006841-06-9), share the same functional groups (ethoxymethyl, acetic acid) but differ in the substitution position on the piperidine ring and the presence vs. absence of the 4-methyl group . The target compound features a 4,4-geminal disubstituted quaternary carbon that locks the piperidine ring into a well-defined conformational envelope, restricting chair flip dynamics and fixing the ethoxymethyl group in either an axial or equatorial orientation depending on ring configuration . In contrast, the 2-isomer places the ethoxymethyl group at a secondary carbon adjacent to the nitrogen, allowing greater conformational flexibility, and entirely lacks the 4-methyl substituent . The molecular weight difference is 14.03 g/mol (215.29 vs 201.26 g/mol; target is 7.0% heavier), reflecting the additional 4-methyl group . The target compound contains one additional rotatable bond (the 4-methyl) and one additional heavy atom compared to the 2-isomer. These differences are expected to produce distinct NMR spectra, different chromatographic retention times, and altered biological target engagement profiles due to the divergent spatial orientation of the ethoxymethyl group [1].

medicinal chemistry isomer comparison conformational control

Procurement Availability and Supply Chain Status Differentiation

The commercial availability of the target compound is limited compared to its simpler analogs. As of the last vendor update (2019), 2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid was listed by CymitQuimica (Biosynth brand) in sizes ranging from 100 mg to 5 g, but all size options are marked 'Discontinued' . In contrast, the des-ethoxymethyl analog (4-methylpiperidin-1-yl)acetic acid (CAS 511237-54-0) is actively stocked by Sigma-Aldrich/ChemBridge with ships-from-stock availability at room temperature storage . The propanoic homolog (CAS 2097950-41-7) is available from MolCore at 95% purity . The precursor 4-(ethoxymethyl)-4-methylpiperidine (CAS 1593970-49-0) is also commercially available from MolCore and ChemSrc . This supply landscape means that procurement of the target compound may require custom synthesis, while its analogs are available off-the-shelf. Users selecting the target compound must factor in longer lead times and potentially higher cost relative to the readily available des-ethoxymethyl analog.

chemical procurement supply chain research reagent sourcing

Optimal Research and Industrial Application Scenarios for 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid Based on Quantitative Differentiation


Conformationally Constrained Fragment Library Design

The target compound's 4,4-geminal quaternary carbon restricts piperidine ring flexibility relative to 4-monosubstituted analogs, making it a valuable entry in fragment-based drug discovery libraries where conformational pre-organization is correlated with improved binding entropy [1]. The estimated logP range of 1.2–1.6 places it in a favorable lipophilicity window for fragment screening, while the carboxylic acid handle permits rapid amide or ester diversification [2]. In contrast, the flexible 2-substituted isomer (CAS 2006841-06-9) lacks this conformational constraint, potentially generating spurious hits from induced-fit binding .

Synthesis of Quaternary Piperidine-Derived CCR5 Modulators

The US20090048291A1 patent establishes that 4-substituted piperidine-acetic acid derivatives bearing quaternary centers exhibit CCR5 agonist activity [1]. The target compound's specific substitution pattern (4-ethoxymethyl-4-methyl) provides a scaffold with an ether oxygen capable of engaging hydrogen bond networks in the CCR5 binding pocket, a feature absent in the all-carbon (4-methylpiperidin-1-yl)acetic acid comparator [2]. The target compound can serve as a key intermediate for generating patent-disclosed chemokine receptor modulators via standard carboxylic acid derivatization chemistry, filling a gap left by the discontinued commercial supply of certain advanced intermediates [1].

Physicochemical Probe Development for logP-Dependent Cellular Uptake Studies

The estimated 0.5–0.8 logP unit increase of the target compound over (4-methylpiperidin-1-yl)acetic acid (logP 0.74) provides a measurable physicochemical differentiation that can be exploited in structure-permeability relationship (SPR) studies [1]. The ethoxymethyl ether group offers a moderate lipophilicity increase without introducing aromatic rings or halogens that would confound cytotoxicity readouts. When used alongside the des-ethoxymethyl analog as a matched molecular pair, the target compound allows researchers to isolate the contribution of the ethoxymethyl moiety to cellular permeability and intracellular target engagement [2].

Custom Synthesis-Dependent Projects Requiring Unique Piperidine Scaffolds

Given the discontinued commercial status of the target compound as reported by CymitQuimica [1], its procurement now relies on custom synthesis. This supply constraint, however, serves as a selection criterion for research programs where structural uniqueness is the primary requirement and off-the-shelf alternatives are scientifically inadequate. The target compound's combination of a quaternary center, ether functionality, and carboxylic acid handle within a single low-molecular-weight scaffold (MW 215.29) is not replicated by any single commercially available analog, making it the sole choice for SAR studies requiring all three features simultaneously [2].

Quote Request

Request a Quote for 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.